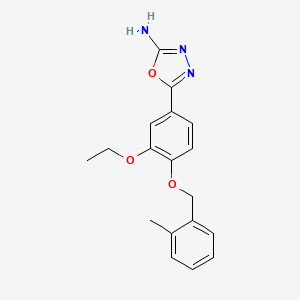

5-(3-Ethoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

Description

Properties

Molecular Formula |

C18H19N3O3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

5-[3-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C18H19N3O3/c1-3-22-16-10-13(17-20-21-18(19)24-17)8-9-15(16)23-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3,(H2,19,21) |

InChI Key |

AJCQOFWIIIRUKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2=NN=C(O2)N)OCC3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(3-Ethoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the ethoxy group: This step involves the ethylation of the phenolic hydroxyl group using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Attachment of the methylbenzyl group: This can be done through an etherification reaction using 2-methylbenzyl chloride and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-(3-Ethoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-Ethoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The trifluoromethyl group in compound 4 enhances antimycobacterial activity but only to a mild extent (MIC ≥ 62.5 µM) . Methoxy/Ethoxy Groups: Trimethoxy substitution in compound 4a improves anticancer potency (IC₅₀ ~ low µM), suggesting that electron-donating groups may enhance cytotoxicity . The ethoxy group in the target compound could similarly modulate activity.

Antimicrobial vs. Anticancer Activity :

- Fluorobenzylthio-substituted oxadiazoles (e.g., 3a ) exhibit moderate antimicrobial activity , whereas pyridyl or trimethoxyphenyl derivatives show stronger anticancer effects . This suggests that aromatic substituents with heteroatoms (e.g., pyridine) or multiple methoxy groups enhance cytotoxicity.

Hydrogen Bonding and Crystal Packing :

- Structural analogs like 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine form 3D networks via N–H···N hydrogen bonds , which may influence solubility and bioavailability. The ethoxy and benzyloxy groups in the target compound could disrupt such packing, improving pharmacokinetics.

Mechanistic Insights

- Anticancer Activity : Oxadiazoles likely inhibit tubulin polymerization or kinase pathways. For example, compound 4a adheres to Lipinski’s Rule of Five, suggesting good oral bioavailability and membrane permeability .

- Antimicrobial Activity : Thioether-linked derivatives (e.g., 3a ) may disrupt bacterial cell wall synthesis or fungal membrane integrity .

Biological Activity

The compound 5-(3-Ethoxy-4-((2-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C18H18N4O3

- Molecular Weight : 325.36 g/mol

- CAS Number : 1706445-04-6

The structure features an oxadiazole ring, which is known for its bioisosteric properties that enhance the compound's biological activity. The presence of the ethoxy and methylbenzyl groups contributes to its lipophilicity, potentially aiding in membrane permeability and target site accessibility.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains. The mechanism often involves targeting essential bacterial enzymes or disrupting cell membrane integrity.

| Compound | Activity | MIC (µg/ml) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| 5-(4-{(E)-[(2-nitrophenyl)methylidene]amino}phenyl)-1,3,4-oxadiazole-2-thiol | Antitubercular | 0.8 |

Anticancer Activity

The anticancer properties of oxadiazole derivatives have been extensively studied. These compounds are reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study revealed that certain oxadiazole derivatives showed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a crucial enzyme in DNA synthesis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human colon adenocarcinoma (CXF HT-29) | ~0.92 | TS inhibition |

| Human lung adenocarcinoma (LXFA 629) | ~1.10 | Apoptosis induction |

Anti-inflammatory and Antioxidant Activities

Oxadiazole derivatives have also been investigated for their anti-inflammatory and antioxidant properties. These activities are particularly relevant in the context of chronic diseases where inflammation plays a key role.

Study on Antimicrobial Efficacy

In a comparative study of synthesized oxadiazole derivatives, this compound was evaluated for its antimicrobial efficacy against gram-positive and gram-negative bacteria. The results indicated superior activity against gram-positive strains due to better membrane penetration facilitated by the lipophilic side chains.

Study on Anticancer Potential

A recent investigation into the anticancer effects of oxadiazole derivatives highlighted the compound's ability to inhibit tumor growth in vivo models. The study demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to controls.

Q & A

Basic: What are the standard synthetic routes for 1,3,4-oxadiazol-2-amine derivatives, and how can they be adapted for this compound?

Answer:

1,3,4-Oxadiazole derivatives are typically synthesized via cyclization of thiosemicarbazides or semicarbazides under acidic conditions. For example:

- Route A: Cyclization using POCl₃ (phosphorus oxychloride) at 90–120°C to form the oxadiazole ring, as demonstrated in the synthesis of analogous thiadiazole compounds .

- Route B: Acid-catalyzed cyclization (e.g., concentrated H₂SO₄) of semicarbazide intermediates derived from carbazoles or substituted phenylacetic acids .

For the target compound, the 3-ethoxy-4-((2-methylbenzyl)oxy)phenyl substituent likely requires pre-functionalization of the phenyl ring via etherification (e.g., Williamson synthesis) before coupling to the oxadiazole core.

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Answer:

Discrepancies in bond lengths, angles, or hydrogen-bonding patterns can arise from experimental resolution limits or dynamic disorder. To address this:

- Use SHELXL for refinement, applying restraints for anisotropic displacement parameters and validating against the International Tables for Crystallography .

- Cross-validate with computational methods (e.g., DFT calculations) to compare theoretical and experimental geometries.

- Analyze hydrogen-bonding motifs (e.g., N–H⋯N interactions forming R²₂(8) patterns) to ensure consistency with reported oxadiazole derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.5 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and oxadiazole NH₂ (δ 5.5–6.5 ppm, broad) .

- FT-IR: Confirm NH₂ stretching (~3300 cm⁻¹) and C=N/C–O–C vibrations (~1600–1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with oxadiazole cleavage .

Advanced: How can structure-activity relationships (SARs) guide the optimization of anticancer activity in oxadiazole derivatives?

Answer:

- Substituent Effects: Electron-donating groups (e.g., methoxy, ethoxy) on the phenyl ring enhance π-π stacking with biological targets, as seen in NCI-H522 and K-562 cell line studies .

- Hydrogen Bonding: The NH₂ group in 1,3,4-oxadiazol-2-amine facilitates interactions with kinase ATP-binding pockets. Replacements (e.g., methyl or trifluoromethyl) may alter potency .

- 3D Pharmacophore Modeling: Use crystallographic data (e.g., dihedral angles between oxadiazole and substituents) to predict binding conformations .

Basic: What are the best practices for resolving crystal structures of this compound using X-ray diffraction?

Answer:

- Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Aim for completeness >99% and R(int) <0.05 .

- Refinement: Employ SHELXS for structure solution and SHELXL for refinement, applying TwinRotMat for twinning correction if needed .

- Validation: Check for PLATON alerts and ensure R₁/wR₂ values <0.05/0.12 for high-quality datasets .

Advanced: How can conflicting biological activity data across cell lines be analyzed methodologically?

Answer:

- Dose-Response Curves: Re-test compounds at multiple concentrations (e.g., 1–100 μM) to calculate IC₅₀ values, reducing false positives from single-dose screens .

- Mechanistic Studies: Use Western blotting or flow cytometry to assess apoptosis (e.g., caspase-3 activation) or cell-cycle arrest (e.g., cyclin D1 suppression) .

- Comparative SAR: Corrogate data with structurally similar derivatives (e.g., 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) to identify conserved pharmacophores .

Basic: What computational tools are recommended for modeling this compound’s interactions with biological targets?

Answer:

- Docking: AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or DNA topoisomerases .

- MD Simulations: GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR: Utilize Dragon descriptors (e.g., topological polar surface area) to correlate substituents with logP and bioavailability .

Advanced: How can synthetic byproducts or impurities be identified and minimized?

Answer:

- HPLC-MS: Monitor reaction progress and detect intermediates (e.g., uncyclized thiosemicarbazides) .

- Recrystallization: Optimize solvent systems (e.g., DMSO/H₂O mixtures) to remove polar byproducts .

- Mechanistic Studies: Use ¹H NMR to track proton shifts during cyclization and identify side reactions (e.g., over-oxidation) .

Basic: What are the safety considerations for handling this compound?

Answer:

- Toxicity: Oxadiazoles may exhibit moderate cytotoxicity; use PPE (gloves, lab coat) and work in a fume hood .

- Waste Disposal: Neutralize acidic reaction mixtures before disposal to avoid releasing phosphorous oxychloride residues .

Advanced: How can high-throughput crystallography accelerate SAR studies for this compound class?

Answer:

- Automated Pipelines: Integrate SHELXC/D/E for rapid phase determination and refinement of large datasets .

- Fragment Screening: Co-crystallize derivatives with target proteins (e.g., EGFR kinase) to identify key binding motifs .

- Crystallographic Databases: Cross-reference with Cambridge Structural Database (CSD) entries to validate geometric trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.